molecular formula C14H20N2O4S B2680001 ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate CAS No. 2095671-26-2

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate

Cat. No.: B2680001
CAS No.: 2095671-26-2
M. Wt: 312.38
InChI Key: JGIAZWZHFJYYCY-UHFFFAOYSA-N
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Description

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes an azetidine ring, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving a suitable thioamide and a haloketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine or thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The azetidine and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate is unique due to the presence of both azetidine and thiazole rings in its structure. This combination of functional groups provides distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

IUPAC Name

ethyl 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-5-19-12(17)10-8-21-11(15-10)9-6-16(7-9)13(18)20-14(2,3)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIAZWZHFJYYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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